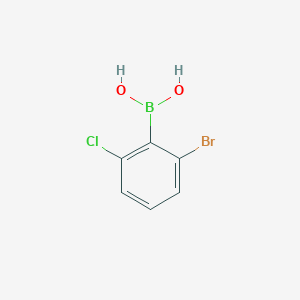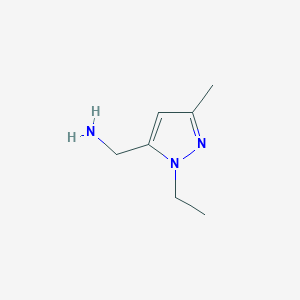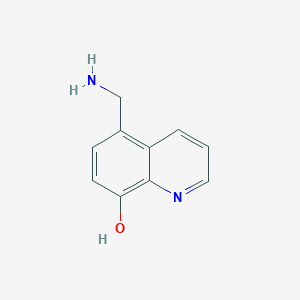
Acide 1-(carbamoylméthyl)-1H-indole-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Carbamoylmethyl)-1H-indole-3-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities and presence in various natural products Indole derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties
Applications De Recherche Scientifique
1-(Carbamoylmethyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with the l-type amino acid transporter 1 (lat1), which is predominantly expressed in several types of cancer and biological barriers .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the bacterial sos response, a system that aids in dna repair and mutagenesis .
Biochemical Pathways
Compounds with similar structures have been found to interact with the bacterial sos response pathway .
Result of Action
Similar compounds have been found to inhibit the bacterial sos response, potentially reducing bacterial resistance to antibiotics .
Action Environment
It’s worth noting that environmental conditions such as ph and temperature can significantly impact the action of similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(carbamoylmethyl)-1H-indole-3-carboxylic acid typically involves the cyclocondensation of γ-functionalized acetoacetamide in the presence of a Lewis acid, such as polyphosphoric acid . This method allows for the formation of the indole ring system, which is a crucial structural component of the compound.
Industrial Production Methods: While specific industrial production methods for 1-(carbamoylmethyl)-1H-indole-3-carboxylic acid are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Carbamoylmethyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A well-known plant hormone with similar structural features.
Indole-3-carboxylic acid: Another indole derivative with distinct biological activities.
Indole-3-acetamide: Shares structural similarities and is studied for its biological properties.
Uniqueness: 1-(Carbamoylmethyl)-1H-indole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-(2-amino-2-oxoethyl)indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-10(14)6-13-5-8(11(15)16)7-3-1-2-4-9(7)13/h1-5H,6H2,(H2,12,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWWWOGZFDOGGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






amine](/img/structure/B1289947.png)

![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)





